molecular formula C22H19NO5 B14403090 4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate CAS No. 88340-33-4

4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate

Katalognummer: B14403090
CAS-Nummer: 88340-33-4
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: XDZUTFZZBSWXKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate is a chemical compound known for its unique structure and properties It consists of a benzoate ester linked to a methoxyphenyl group and a methoxybenzamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate typically involves the esterification of 4-methoxybenzoic acid with 4-methoxyphenol, followed by the amidation with 4-methoxybenzoyl chloride. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The amidation reaction may require a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid and 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxybenzyl alcohol and 4-methoxybenzylamine.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism of action of 4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxy groups and amide linkage play a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methoxyphenyl benzoate
  • 4-Methoxybenzylamine
  • 4-Methoxybenzoic acid

Comparison

4-Methoxyphenyl 4-(4-methoxybenzamido)benzoate is unique due to its combination of ester and amide functionalities, which impart distinct chemical and biological properties

Eigenschaften

CAS-Nummer

88340-33-4

Molekularformel

C22H19NO5

Molekulargewicht

377.4 g/mol

IUPAC-Name

(4-methoxyphenyl) 4-[(4-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C22H19NO5/c1-26-18-9-5-15(6-10-18)21(24)23-17-7-3-16(4-8-17)22(25)28-20-13-11-19(27-2)12-14-20/h3-14H,1-2H3,(H,23,24)

InChI-Schlüssel

XDZUTFZZBSWXKA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.